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SOUTH SAN FRANCISCO, Calif., Dec. 8, 2025 – New comparative analyses of preclinical data

highlight the significant anti-tumor activity of telaglenastat (CB-839), a first-in-class glutaminase

inhibitor, in patient-derived xenograft (PDX) models across various cancer types. These

studies, which provide a head-to-head look at telaglenastat's efficacy against other therapeutic

agents, underscore its potential as a cornerstone of combination therapy in oncology. The

findings are particularly relevant for researchers, scientists, and drug development

professionals seeking to understand the evolving landscape of cancer metabolism-targeted

therapies.

Telaglenastat targets a key metabolic vulnerability in cancer cells by inhibiting glutaminase

(GLS), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This process is

essential for the growth and survival of many tumors, which rely on glutamine as a primary

source of carbon for the tricarboxylic acid (TCA) cycle and for the production of vital molecules

like glutathione.[1][2] By blocking this pathway, telaglenastat effectively starves cancer cells of

the necessary fuel for proliferation.[1]

Comparative Efficacy in Patient-Derived Xenograft
Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted

into an immunodeficient mouse, are considered highly predictive of clinical outcomes.[3] In
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multiple PDX studies, telaglenastat has demonstrated robust anti-tumor activity, both as a

monotherapy and in combination with standard-of-care agents.

While comprehensive tabular data from direct head-to-head studies in PDX models is not

extensively available in the public domain, published graphical data and preclinical study

descriptions allow for a comparative summary of telaglenastat's performance.

Table 1: Summary of Telaglenastat Anti-Tumor Activity in Xenograft Models
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Tumor Type Model
Treatment
Arms

Key Findings Citation(s)

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

CAL-27

Xenograft

Vehicle,

Telaglenastat

(200 mg/kg BID),

Ionizing

Radiation (IR),

Telaglenastat +

IR

Combination

treatment

significantly

reduced tumor

volume

compared to

vehicle,

telaglenastat

alone, or IR

alone.

[4][5]

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

HN5 Xenograft

Vehicle,

Telaglenastat

(200 mg/kg BID),

Ionizing

Radiation (IR),

Telaglenastat +

IR

Combination

treatment

significantly

reduced tumor

volume

compared to

telaglenastat

alone.

[4]

Lung Cancer H460 Xenograft

Control,

Telaglenastat,

Radiation,

Telaglenastat +

Radiation

Telaglenastat in

combination with

radiation

increased the

response to

radiotherapy by

30%.

[6][7]

Colorectal

Cancer (WT

KRAS)

CXF1784 PDX

αEGFR mAb,

Telaglenastat

(CB-839),

Telaglenastat +

αEGFR mAb

Combination

therapy showed

a response in

this PDX model.

[1]
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Colorectal

Cancer (WT

KRAS)

CXF233 PDX

αEGFR mAb,

Telaglenastat

(CB-839),

Telaglenastat +

αEGFR mAb

Combination

therapy resulted

in a growth

delay.

[1]

Renal Cell

Carcinoma

(RCC)

Caki-1 Xenograft

Vehicle,

Cabozantinib,

Telaglenastat,

Cabozantinib +

Telaglenastat

The combination

of cabozantinib

and telaglenastat

resulted in

reduced tumor

growth compared

to either agent

alone.

[8]

Renal Cell

Carcinoma

(RCC)

Xenograft Model

Vehicle,

Everolimus,

Telaglenastat,

Everolimus +

Telaglenastat

Enhanced anti-

tumor activity

was observed

with the

combination of

everolimus and

telaglenastat.

[8]

Note: The table summarizes findings from various preclinical xenograft studies. Direct

comparison of absolute tumor growth inhibition across different studies should be done with

caution due to variations in experimental design.

Experimental Protocols
Detailed, standardized protocols for PDX studies involving telaglenastat are often proprietary.

However, based on published literature, a general methodology can be outlined.

Establishment of Patient-Derived Xenografts
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically

implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or athymic nude

mice).[3]
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Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200

mm³). Once the tumor reaches a larger volume (e.g., >1000 mm³), it is harvested,

fragmented, and re-implanted into new cohorts of mice for expansion. This process is

typically repeated for a limited number of passages to maintain the genetic and phenotypic

characteristics of the original patient tumor.

Drug Administration and Efficacy Evaluation
Treatment Initiation: Once tumors in the experimental cohorts reach a predetermined

volume, mice are randomized into treatment groups.

Dosing: Telaglenastat (CB-839) is typically administered orally, twice daily (BID), at doses

ranging from 200 mg/kg.[4][9] Comparator agents are administered according to established

protocols.

Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g.,

twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x

Width²) / 2.

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints

may include changes in biomarkers, body weight (as a measure of toxicity), and survival.
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Figure 1. A generalized workflow for evaluating the anti-tumor activity of Telaglenastat in

patient-derived xenograft (PDX) models.

Mechanism of Action: Targeting Cancer Metabolism
and Signaling
Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has

significant downstream effects on cancer cell metabolism and survival pathways.

By blocking the conversion of glutamine to glutamate, telaglenastat depletes the cell of a key

substrate for the TCA cycle, thereby reducing energy production. Furthermore, the reduction in

glutamate levels impairs the synthesis of glutathione, a critical antioxidant, leading to increased

oxidative stress and DNA damage within cancer cells.[4][5]

Recent studies have also revealed a link between glutamine metabolism and the mTOR

signaling pathway. The inhibition of glutaminase by telaglenastat can lead to the

downregulation of the PI3K/mTOR pathway, a central regulator of cell growth and proliferation.

[8] This dual action on both metabolic and signaling pathways likely contributes to the

synergistic anti-tumor effects observed when telaglenastat is combined with inhibitors of the

mTOR pathway, such as everolimus.[8]
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Figure 2. Telaglenastat's mechanism of action, inhibiting glutaminase and impacting

downstream metabolic and signaling pathways.
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The available preclinical data from patient-derived xenograft models strongly support the anti-

tumor activity of telaglenastat, particularly in combination with other targeted therapies. By

disrupting fundamental metabolic processes that cancer cells rely on, telaglenastat represents

a promising therapeutic strategy. Further research and clinical trials are warranted to fully

elucidate its efficacy across a broader range of malignancies and in diverse patient

populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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